![molecular formula C19H32O2Si B15174059 1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
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Overview
Description
1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is a complex organic compound with a unique structure that includes a naphthalene ring, an ethanol group, and a silyl ether group
Preparation Methods
The synthesis of 1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using silyl ethers, followed by the reduction of naphthalene derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Scientific Research Applications
1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The naphthalene ring structure is known to interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and silyl-protected alcohols. Compared to these, 1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. Some similar compounds are:
- 1-Naphthalenemethanol
- 2-Naphthalenol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 1-Naphthalenepropanol, 6-[[(1,1-Dimethylethyl)Dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- .
Biological Activity
1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is a complex organic compound notable for its unique structural features, including a naphthalene ring and various functional groups. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C18H30O2Si2, with a molecular weight of approximately 342.59 g/mol. It features a naphthalene core substituted with tert-butyl and dimethylsilyl ether functionalities that enhance its reactivity and steric properties.
Property | Value |
---|---|
Molecular Formula | C18H30O2Si2 |
Molecular Weight | 342.59 g/mol |
Structural Features | Naphthalene ring, tert-butyl group, dimethylsilyl ether |
Synthesis
The synthesis of this compound typically involves multi-step processes that include protecting hydroxyl groups using silyl ethers and reducing naphthalene derivatives. The reactions often require specific catalysts and solvents to achieve high yields.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxyl group in 1-Naphthaleneethanol derivatives contributes to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Studies have shown that naphthalene derivatives can act as inhibitors for various enzymes. For instance, they may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Naphthalene derivatives have been reported to possess antimicrobial properties against various pathogens. The structural features of 1-Naphthaleneethanol may enhance its efficacy against bacteria and fungi due to its hydrophobic nature, which aids in membrane penetration.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated several naphthalene derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds similar to 1-Naphthaleneethanol exhibited significant scavenging activity, correlating with their structural characteristics.
Enzyme Inhibition Research
In another research article from Bioorganic & Medicinal Chemistry Letters, the enzyme inhibition potential of various naphthalene derivatives was assessed. The study found that certain modifications on the naphthalene ring could enhance inhibitory effects on COX enzymes, suggesting a pathway for developing anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profile of 1-Naphthaleneethanol against structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
6-tert-butyl-1-naphthol | C14H20O | Antioxidant activity |
6-tert-butyl-naphthalene | C14H20 | Limited biological activity |
2-Naphthalenol | C12H10O | Antimicrobial properties |
Properties
Molecular Formula |
C19H32O2Si |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]ethanol |
InChI |
InChI=1S/C19H32O2Si/c1-18(2,3)22(5,6)21-16-9-10-17-15(14-16)8-7-11-19(17,4)12-13-20/h9-10,14,20H,7-8,11-13H2,1-6H3 |
InChI Key |
ZSSQGTOSBGYOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCO |
Origin of Product |
United States |
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